molecular formula C15H8F6INO B11208242 N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide

N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide

Cat. No.: B11208242
M. Wt: 459.12 g/mol
InChI Key: YYIFVPIZTXEEOW-UHFFFAOYSA-N
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Description

N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide is a chemical compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide typically involves the introduction of trifluoromethyl groups and an iodine atom to a benzamide core. One common method involves the use of trifluoromethylation reagents and iodination reactions. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives . The iodination step can be performed using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide involves its interaction with molecular targets through its trifluoromethyl and iodine functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor modulation . The compound’s ability to form strong hydrogen bonds and participate in halogen bonding contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide is unique due to the combination of trifluoromethyl groups and an iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C15H8F6INO

Molecular Weight

459.12 g/mol

IUPAC Name

N-[2,5-bis(trifluoromethyl)phenyl]-2-iodobenzamide

InChI

InChI=1S/C15H8F6INO/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)23-13(24)9-3-1-2-4-11(9)22/h1-7H,(H,23,24)

InChI Key

YYIFVPIZTXEEOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)I

Origin of Product

United States

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